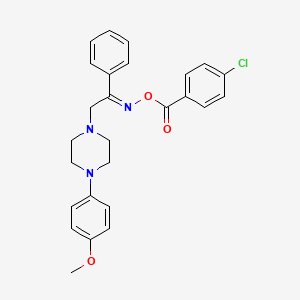
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime is a complex organic compound that features a piperazine ring, a phenyl group, and a chlorobenzoyl oxime moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime typically involves multiple stepsThe final step involves the formation of the oxime by reacting the intermediate with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or phenyl rings.
Aplicaciones Científicas De Investigación
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative used as a building block in organic synthesis.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime is unique due to the presence of the chlorobenzoyl oxime moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C26H26ClN3O3 |
|---|---|
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
[(E)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C26H26ClN3O3/c1-32-24-13-11-23(12-14-24)30-17-15-29(16-18-30)19-25(20-5-3-2-4-6-20)28-33-26(31)21-7-9-22(27)10-8-21/h2-14H,15-19H2,1H3/b28-25- |
Clave InChI |
VYQXDPFSUZXPNU-FVDSYPCUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


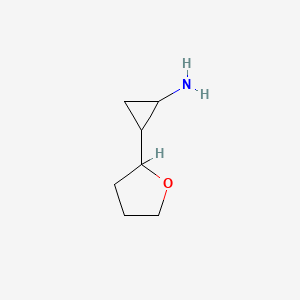
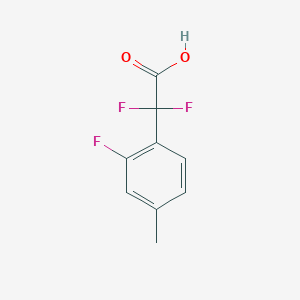
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070798.png)
![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)

![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
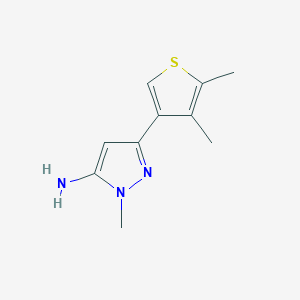

![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
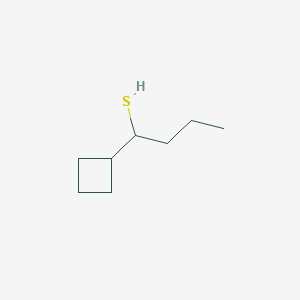
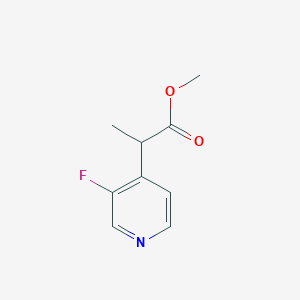
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
